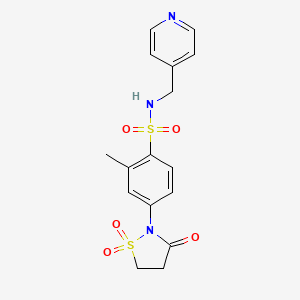
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17N3O5S2 and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization for Therapeutic Applications
A study by Ş. Küçükgüzel et al. (2013) delved into the synthesis and characterization of novel derivatives related to Celecoxib, aiming to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives demonstrated promising biological activities, including anti-inflammatory and analgesic effects, without causing significant tissue damage, positioning them as potential therapeutic agents (Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
M. Pişkin et al. (2020) investigated the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, highlighting their high singlet oxygen quantum yield. The photophysical and photochemical properties of these compounds suggest their potential application in photodynamic therapy for cancer treatment, underlining the critical role of such derivatives in developing new therapeutic strategies (M. Pişkin et al., 2020).
Antitumor Activity and Structural Variants
The work by H. Faidallah et al. (2007) focuses on the synthesis of sulfonamides, disubstituted sulfonylureas, or thioureas, and their structurally related variants, showcasing a class of promising antitumor agents. Their evaluation for in vitro antitumor activity revealed broad-spectrum antitumor potential, especially for compounds containing the thienyl moiety, suggesting the importance of these derivatives in cancer research (H. Faidallah et al., 2007).
HIV-1 Infection Prevention
Research by Cheng De-ju (2015) explores the structural characterization of methylbenzenesulfonamide CCR5 antagonists, indicating their potential use in preventing human HIV-1 infection. This study provides insight into the development of small molecular antagonists targeting specific receptors, contributing to the prevention strategies against HIV-1 (Cheng De-ju, 2015).
Environmental Impact and Analytical Methods
P. Herrero et al. (2014) provide a comprehensive overview of the occurrence and analytical methods for benzotriazoles, benzothiazoles, and benzenesulfonamides in the environment. These compounds, widely used in industry and households, are emerging pollutants with significant water contamination concerns. This review underscores the importance of understanding their environmental impact and developing effective detection and removal strategies (P. Herrero et al., 2014).
特性
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-12-10-14(19-16(20)6-9-25(19,21)22)2-3-15(12)26(23,24)18-11-13-4-7-17-8-5-13/h2-5,7-8,10,18H,6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWWQBYLWFYDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2757417.png)
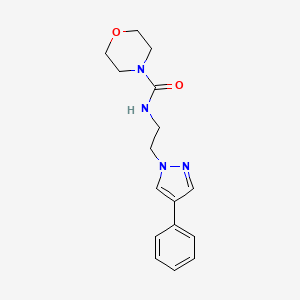
![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
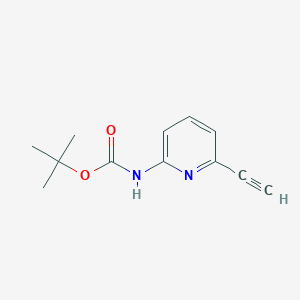
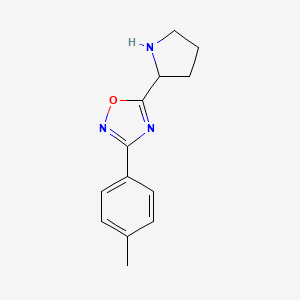
![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2757427.png)
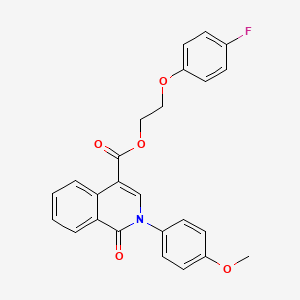
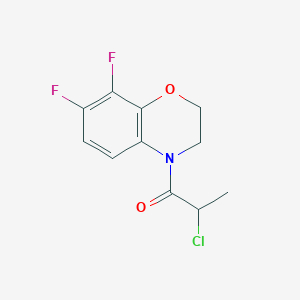

![2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2757435.png)
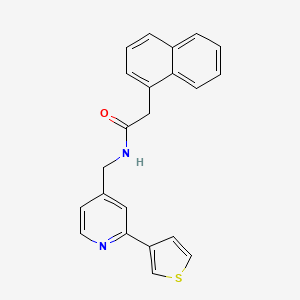
![1,7-dimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757439.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2757440.png)